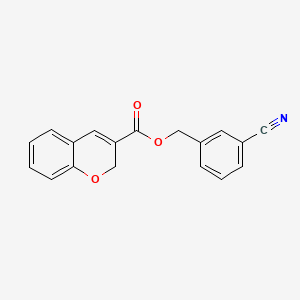

3-Cyanobenzyl 2H-chromene-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H13NO3 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

(3-cyanophenyl)methyl 2H-chromene-3-carboxylate |

InChI |

InChI=1S/C18H13NO3/c19-10-13-4-3-5-14(8-13)11-22-18(20)16-9-15-6-1-2-7-17(15)21-12-16/h1-9H,11-12H2 |

InChI Key |

FSNSCAPALLGVJX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC(=CC=C3)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyanobenzyl 2h Chromene 3 Carboxylate and Its Derivatives

Classical and Modern Synthetic Approaches to the 2H-Chromene Core

The construction of the 2H-chromene ring system can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern catalytic methods. rsc.orgmsu.edu These approaches often focus on the formation of the benzopyran ring through cyclization or the late-stage functionalization of a pre-existing chromene core. rsc.org

Knoevenagel Condensation Reactions for Chromene-3-carboxylates

The Knoevenagel condensation is a cornerstone in the synthesis of chromene-3-carboxylates. wikipedia.orgsapub.org This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonate ester, often catalyzed by a weak base. wikipedia.orgsapub.org The initial product of the condensation can then undergo cyclization to form the chromene ring.

For the synthesis of chromene-3-carboxylates, the reaction between a salicylaldehyde and a malonate ester, like dimethyl or diethyl malonate, is a common route. sapub.org This can be followed by a transesterification step to introduce different ester groups. sapub.org A variety of catalysts, including L-proline, have been shown to be effective for this transformation, providing good to excellent yields under mild conditions. biomedres.us The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Knoevenagel Condensation for Coumarin-3-Carboxylate Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |

| Salicylaldehyde | Dimethyl malonate | L-proline | 80°C, 48h | Methyl 2-oxo-2H-chromene-3-carboxylate | 92% | biomedres.us |

| Salicylaldehyde | Diethyl malonate | L-proline | 80°C, 48h | Ethyl 2-oxo-2H-chromene-3-carboxylate | 69% | biomedres.us |

| o-Vanillin | Diethyl malonate | Piperidine (B6355638) acetate, Li₂SO₄ | Ultrasound, 50°C, 15 min | Corresponding coumarin (B35378) | 96-97% | sapub.org |

| 4-Chlorobenzaldehyde | Active methylene compounds | Boric acid (10 mol%) | aq. Ethanol (B145695), rt | Knoevenagel adduct | - | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Multi-component Reaction Strategies for Chromene Ring Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 2H-chromenes from simple starting materials in a single step. rsc.org These reactions are advantageous for creating molecular diversity and are considered environmentally benign. rsc.orgnih.gov

One example of an MCR for the synthesis of a 2H-chromene derivative involves the reaction of triphenylphosphine, diethyl acetylenedicarboxylate (B1228247) (DEAD), and 5-bromo-2-hydroxybenzaldehyde to yield diethyl 6-bromo-2H-chromene-2,3-dicarboxylate. tandfonline.com Another strategy involves the one-pot reaction of an aromatic aldehyde, a malononitrile (B47326), and an enolizable C-H activated compound, which can be facilitated by an organocatalyst in aqueous media to produce 2-amino-4H-chromenes. nih.gov Pseudo-multicomponent reactions, where one reactant participates in multiple steps, have also been developed for the synthesis of chromene-fused heterocyclic systems. rsc.org

Table 2: Overview of Multi-component Reactions for Chromene Synthesis

| Reaction Type | Reactants | Catalyst/Solvent | Key Features | Reference |

| One-pot, three-component | Triphenylphosphine, DEAD, 5-bromo-2-hydroxybenzaldehyde | Dichloromethane | Synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate | tandfonline.com |

| One-pot | Aromatic aldehyde, malononitrile, enolizable C-H activated compound | Potassium phthalimide-N-oxyl (PoPINO) / Water | Metal-free, ecologically benign | nih.gov |

| Pseudo-4CR | Salicylaldehydes, malononitrile, 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Pyridine | Knoevenagel/Pinner/Michael addition/Pinner strategy | rsc.org |

| Domino pseudo-5CR | Malononitrile (2 equiv.), methyl ketones (2 equiv.), phenols or thiols | Triethylamine / Water | Synthesis of organic-chemistry.orgacs.orgnaphtyridines | rsc.org |

This table is interactive and can besorted by clicking on the column headers.

Cyclization Reactions in the Synthesis of 2H-Chromene Systems

Cyclization reactions are fundamental to the formation of the 2H-chromene core. rsc.org These can include intramolecular processes and cycloaddition reactions. A mild and efficient method involves the electrophilic cyclization of substituted propargylic aryl ethers using reagents like I₂, ICl, and PhSeBr, which tolerates a variety of functional groups. organic-chemistry.org

Another powerful strategy is the oxa-6π electrocyclization of an ortho-quinone methide intermediate. nih.gov These highly reactive intermediates can be generated from o-hydroxybenzyl alcohols and can participate in formal [4+2] annulation reactions to construct the chromene scaffold. acs.org Furthermore, cascade reactions, such as a Mannich-cyclization cascade catalyzed by a simple arylamine, have been developed for the facile synthesis of substituted 2H-benzo[h]chromenes. mdpi.com

Advanced Catalytic Systems in Chromene Synthesis

The development of advanced catalytic systems has significantly enhanced the efficiency and selectivity of 2H-chromene synthesis. msu.edubenthamdirect.com These catalysts range from simple organic bases to complex metal-organic frameworks.

Organo-Base and Inorganic Catalyst Mediated Reactions

Both organo-bases and inorganic catalysts play a crucial role in mediating the synthesis of 2H-chromenes. organic-chemistry.org For instance, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an efficient mediator for the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to produce 3-cyano-2H-chromenes in high yields. organic-chemistry.org Simple inorganic bases like potassium carbonate have been used to catalyze the cascade oxa-Michael-Henry reaction of salicylaldehyde derivatives with β-nitrostyrenes under solvent-free ball milling conditions. organic-chemistry.org

Brønsted acids have also been employed as catalysts. A novel Brønsted acid-catalyzed reaction of alkynyl thioethers with o-hydroxybenzyl alcohols proceeds via an unexpected formal [4+2] annulation to give polysubstituted 2H-chromenes in good to excellent yields under mild conditions. acs.org

Table 3: Selected Organo-Base and Inorganic Catalysts in Chromene Synthesis

| Catalyst | Reaction Type | Reactants | Key Features | Reference |

| 4-Dimethylaminopyridine (DMAP) | Annulative condensation | Salicylaldehydes, acrylonitrile | High yields, scalable | organic-chemistry.org |

| Potassium carbonate | Cascade oxa-Michael-Henry | Salicylaldehyde derivatives, β-nitrostyrenes | Solvent-free, short reaction times | organic-chemistry.org |

| L-proline derived aminocatalyst | Asymmetric tandem oxa-Michael-Henry | Salicylaldehyde, conjugated nitroalkene | Excellent enantioselectivity | organic-chemistry.org |

| HNTf₂ (Brønsted acid) | Formal [4+2] annulation | Alkynyl thioethers, o-hydroxybenzyl alcohols | Metal-free, mild conditions | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for organic transformations due to their high porosity, large surface area, and tunable catalytic sites. researchgate.netnih.gov In the context of chromene synthesis, MOFs have demonstrated excellent catalytic performance.

MOF-5, for example, has been utilized as a powerful catalyst for the preparation of 2-amino-4H-chromenes through the condensation of a wide variety of aromatic aldehydes with malononitrile and 2-naphthol (B1666908) under mild, solvent-free conditions. researchgate.net Another study reported the use of a novel magnetic MOF, Fe₃O₄@n-Pr-NH₂@Zn₃(BTC)₂, which showed excellent catalytic activity in the synthesis of 2-amino-4H-chromene derivatives. researchgate.net The advantages of using MOFs as catalysts include their potential for recyclability and their role in promoting green chemistry principles. researchgate.netrsc.org The designable nature of MOFs allows for their application in a wide range of catalytic reactions, including tandem reactions where multiple transformations occur in one pot. bohrium.com

Ionic Liquid-Assisted Synthesis

Ionic liquids (ILs) have emerged as green and reusable alternatives to conventional organic solvents in the synthesis of 2H-chromene derivatives. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them effective catalysts and reaction media.

One approach involves the reaction of vinylboronic acids with o-hydroxyaryl aldehydes in the presence of a secondary amine and a room temperature ionic liquid. thieme-connect.de This method generates 2H-chromenes, and the ionic liquid can be recovered and reused after product extraction. thieme-connect.de

DABCO (1,4-diazabicyclo[2.2.2]octane)-based ionic liquids have also proven effective in catalyzing the three-component reaction of salicylaldehydes, malononitrile, and an active methylene compound to produce 2-amino-4H-chromenes. thieme-connect.de This protocol is noted for its efficiency, mild reaction conditions, short reaction times, and high yields (81–97%). A key advantage is the simple crystallization-based purification of products and the ability to recycle the catalyst up to five times without significant loss of activity. thieme-connect.de Furthermore, chitosan-supported ionic liquids have been developed as heterogeneous catalysts for esterification, showcasing the versatility of ILs in facilitating the synthesis of various esters under solvent-free conditions. rsc.org

Table 1: Examples of Ionic Liquid-Assisted Synthesis of Chromene Derivatives

| Catalyst/Ionic Liquid | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Room Temperature Ionic Liquid | Vinylboronic acids, o-hydroxyaryl aldehydes | 2H-Chromenes | Reusable solvent system. thieme-connect.de | thieme-connect.de |

| DABCO-based Ionic Liquid | Salicylaldehydes, malononitrile, active methylene compounds | 2-Amino-4H-chromenes | High yields (81-97%), mild conditions, recyclable catalyst. thieme-connect.de | thieme-connect.de |

| Chitosan-supported Ionic Liquid | Carboxylic acids, alcohols | Carboxylic esters | Heterogeneous, reusable catalyst, solvent-free conditions. rsc.org | rsc.org |

Enzymatic and Biocatalytic Approaches (e.g., Lipase (B570770), Baker's Yeast)

Biocatalysis offers a green and highly selective alternative for the synthesis of 2H-chromenes. Enzymes, particularly lipases, have demonstrated catalytic promiscuity, enabling them to catalyze reactions beyond their native biological function.

A novel method utilizes lipase to catalyze a three-component reaction for the synthesis of substituted 2H-chromenes, marking a significant extension of lipase's applicability in organic synthesis. rsc.org To enhance catalyst efficiency and reusability, Porcine Pancreas Lipase (PPL) has been immobilized on magnetic multiwalled carbon nanotubes. This immobilized PPL exhibits significantly higher catalytic activity than free PPL in the synthesis of substituted 2H-chromenes from reactants like acetylacetone (B45752) and salicylaldehyde. nih.gov The immobilized enzyme system benefits from easy separation, good thermostability, and satisfactory reusability. nih.gov

Table 2: Comparison of Free vs. Immobilized Lipase in 2H-Chromene Synthesis

| Biocatalyst | Support | Key Findings | Advantages | Reference |

|---|---|---|---|---|

| Lipase | None | Catalyzes three-component synthesis of 2H-chromenes. rsc.org | Extends the synthetic utility of the enzyme. rsc.org | rsc.org |

| Porcine Pancreas Lipase (PPL) | Magnetic Multiwalled Carbon Nanotubes | Immobilized PPL shows much higher catalytic activity than free PPL. nih.gov | Enhanced activity, thermostability, operational simplicity, and reusability. nih.gov | nih.gov |

Specialized Synthetic Routes

More complex and targeted synthetic routes have been devised to afford specific substitution patterns and high degrees of control over the chromene core structure.

The Baylis–Hillman reaction is a powerful carbon-carbon bond-forming reaction that provides densely functionalized molecules. wikipedia.org It typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine like DABCO. wikipedia.orgorganic-chemistry.org This methodology has been effectively applied to the synthesis of 2H-chromene-3-carboxylic acid derivatives.

The process often starts with the reaction of a salicylaldehyde with an activated alkene, such as tert-butyl acrylate. researchgate.net The resulting Baylis-Hillman adduct can then undergo cyclization. A notable feature of this route is the ability to control the reaction's outcome. Treatment of the Baylis-Hillman adducts with a strong base like aqueous potassium hydroxide (B78521) leads to 2H-chromene-3-carboxylic acids through a tandem conjugate addition, hydrolysis, and elimination sequence. researchgate.netresearchgate.net This provides a chemoselective route to the chromene skeleton. researchgate.netresearchgate.net This approach has also been used to prepare 3-(halomethyl)coumarins, which can be further modified. core.ac.uk

The use of metal-carbene complexes offers a modern and efficient pathway to the 2H-chromene ring system. These reactions often proceed through radical or cycloaddition mechanisms, providing access to diverse chromene structures.

One such method involves the reaction of an α,β-unsaturated Fischer-type chromium carbene complex with a propargyl ether, which constructs the 2H-chromene skeleton. msu.edu Another innovative route utilizes cobalt(II)-porphyrin complexes to catalyze the reaction between salicyl N-tosylhydrazones (as carbene radical precursors) and terminal alkynes. nih.govmsu.edu In this process, a cobalt(III)-carbene radical is generated, which adds to the alkyne to form a salicyl-vinyl radical intermediate. A subsequent hydrogen atom transfer (HAT) and a sigmatropic ring-closing reaction yield the final 2H-chromene product in good yields. nih.gov This metallo-radical approach is distinguished by its broad substrate scope and the formation of a six-membered heterocyclic ring through a tandem radical addition-cyclization. nih.gov

Table 3: Substrate Scope for Cobalt-Catalyzed 2H-Chromene Synthesis

| Salicyl N-tosylhydrazone Substituent | Alkyne | Product Yield | Reference |

|---|---|---|---|

| Unsubstituted | Phenylacetylene | Good | nih.gov |

| Electron-donating | Phenylacetylene | Good | nih.gov |

| Electron-withdrawing | Phenylacetylene | Good | nih.gov |

| Unsubstituted | Alkyl alkynes (e.g., 4-phenyl-1-butyne) | Moderate | nih.gov |

One-pot, multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and operational simplicity. Several such protocols have been developed for the synthesis of 2H-chromene derivatives.

One effective one-pot method for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives involves the three-component reaction of various aldehydes, malononitrile, and dimedone. rsc.orgnih.gov This reaction can be catalyzed by pyridine-2-carboxylic acid in a water-ethanol mixture, achieving high yields (up to 98%) in short reaction times and adhering to green chemistry principles. rsc.orgnih.gov Another protocol uses DABCO to catalyze the reaction between salicylaldehydes, substituted acetoacetanilides, and indoles to furnish 4H-chromene-3-carboxamide derivatives. rsc.org Additionally, functionalized 2H-chromenes can be prepared via a one-pot, three-component reaction between a CH-acid, a dialkyl acetylenedicarboxylate, and methyl chloroglyoxylate under neutral conditions. researchgate.net These methods provide rapid access to complex chromene structures from simple starting materials in a single synthetic step. researchgate.net

Regioselective Synthesis Strategies for 2H-Chromene Derivatives

Regioselectivity, or the control over which region of a molecule reacts, is a critical challenge in the synthesis of substituted heterocycles like 2H-chromenes. numberanalytics.comnumberanalytics.com In the context of chromene synthesis, a common challenge is preventing the formation of isomeric products, such as coumarins or benzofurans.

A prime example of regioselective control is seen in the cyclization of Baylis-Hillman adducts derived from salicylaldehydes. The choice of reaction conditions dictates the final product. As mentioned earlier, base-mediated cyclization (e.g., with KOH) of tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters selectively yields 2H-chromene-3-carboxylic acids. researchgate.netresearchgate.net Conversely, acid-catalyzed cyclization of the same substrates leads to the formation of 3-substituted coumarins, thus demonstrating a complete switch in regioselectivity. researchgate.netresearchgate.net

Another strategy involves the iron(III) chloride-catalyzed intramolecular hydroaryloxylation of 2-propargyl phenols. While such reactions can lead to five-membered benzofurans via exo-dig cyclization, the addition of aniline (B41778) to the reaction mixture promotes the 6-endo-dig pathway, leading selectively to the six-membered 2H-chromene ring. msu.edu These examples highlight how the careful selection of catalysts and reaction conditions is paramount for achieving the desired regiochemical outcome in chromene synthesis. numberanalytics.com

Reaction Mechanisms and Chemical Transformations of 2h Chromene 3 Carboxylate Systems

Mechanistic Insights into Pyran Ring Cyclization and Formation

The synthesis of the 2H-chromene core typically involves the formation of the pyran ring fused to a benzene (B151609) ring. rsc.org A common and effective method for constructing 2H-chromene-3-carboxylate systems is through a domino reaction sequence involving salicylaldehydes and activated alkenes. beilstein-journals.orgbeilstein-journals.org

One of the most prevalent strategies is the Knoevenagel condensation. organicreactions.org This reaction is generally initiated by a base, such as piperidine (B6355638) or 4-dimethylaminopyridine (B28879) (DMAP), which catalyzes the condensation between a salicylaldehyde (B1680747) derivative and a compound containing an active methylene (B1212753) group, such as an ester of cyanoacetic acid or malonic acid. beilstein-journals.orgmdpi.comorganic-chemistry.org The mechanism proceeds as follows:

Knoevenagel Condensation: The reaction begins with the base-catalyzed condensation of salicylaldehyde with an active methylene compound. This step forms a benzylidene intermediate.

Intramolecular Oxa-Michael Addition: The phenoxide ion, generated from the deprotonation of the hydroxyl group on the salicylaldehyde, then undergoes an intramolecular conjugate addition (an oxa-Michael reaction) to the electron-deficient double bond of the benzylidene intermediate. beilstein-journals.orgmdpi.com

Cyclization: This addition leads to the closure of the pyran ring, forming the 2H-chromene scaffold. msu.edu

This tandem Knoevenagel condensation/oxa-Michael addition cascade is a highly efficient method for assembling 2H-chromene systems under mild conditions. mdpi.com

Alternative routes to the 2H-chromene ring system include:

Rhodium(III)-catalyzed [3+3] annulation: This method utilizes N-phenoxyacetamides and methyleneoxetanones to construct the 2H-chromene-3-carboxylic acid framework through a C-H activation and annulation sequence. acs.org

Cobalt-catalyzed radical approach: In this method, cobalt(III)-carbene radicals, generated from salicyl N-tosylhydrazones, react with terminal alkynes. This is followed by a hydrogen atom transfer (HAT) and a sigmatropic ring-closing reaction to form the 2H-chromene ring. nih.gov

Petasis-type reactions: The condensation of salicylaldehydes, secondary amines, and vinylic boronic acids or their potassium trifluoroborate salts provides a route to 2-substituted 2H-chromenes. organic-chemistry.orgnih.gov

The choice of synthetic strategy can be influenced by the desired substitution pattern on the final 2H-chromene product.

Reactivity Profiles of the 2H-Chromene Scaffold

The 2H-chromene ring system possesses distinct reactive sites that can be targeted for further chemical modification. The electron-donating nature of the pyran oxygen atom influences the electron distribution within the heterocyclic ring, while the substituents on the ring can further modulate its reactivity.

The C-4 position of the 2H-chromene scaffold is particularly susceptible to nucleophilic attack, especially when the C-3 position is substituted with an electron-withdrawing group, such as a carboxylate or nitrile. This reactivity is a key feature in the synthesis of various functionalized chromenes.

Michael Addition: The C-4 position acts as a Michael acceptor. A variety of nucleophiles, including other heterocycles like 4-hydroxycoumarin (B602359) and heteroaromatic thiols, can add to this position. researchgate.netrsc.org These reactions are often base-catalyzed and provide a direct method for creating C-C and C-X (where X is a heteroatom) bonds, leading to complex hybrid molecules. researchgate.netrsc.org

Formation of 4H-Chromenes: Nucleophilic addition at the C-4 position can lead to the formation of 4H-chromene derivatives. acs.orgnih.gov For instance, the reaction of 2-imino-2H-chromenes with nucleophiles can result in the formation of 4H-chromene structures. nih.gov

The electronic nature of the substituents on the starting materials can direct the regioselectivity of these reactions, determining whether 2H- or 4H-chromenes are formed. acs.org

A significant characteristic of many 2H-chromene derivatives is their photochromism, the ability to undergo a reversible color change upon exposure to light. rsc.orgacs.orgrsc.org This phenomenon arises from a photochemical ring-opening reaction.

Mechanism of Photochromism: Upon irradiation with UV light, the C-O bond in the pyran ring of the 2H-chromene cleaves heterolytically. rsc.org This cleavage results in the formation of a colored, open-ring species known as a merocyanine (B1260669). acs.orgnih.govtandfonline.com The merocyanine form has a planar structure with an extended π-conjugated system, which is responsible for its absorption of visible light and thus its color. acs.orgnih.gov

Reversibility: This transformation is typically reversible. The colored merocyanine can revert to the colorless, closed-ring 2H-chromene form upon exposure to visible light or through thermal relaxation in the dark. acs.orgnih.gov The stability of the merocyanine form can be influenced by factors such as solvent polarity and the presence of metal ions or hydrogen-bond donors. rsc.orgmdpi.com

The photochemical behavior is highly dependent on the substituents present on the chromene ring. capes.gov.br

The carboxylate group at the C-3 position of "3-Cyanobenzyl 2H-chromene-3-carboxylate" is a key functional handle for derivatization through esterification and amidation reactions.

Esterification: The synthesis of the title compound itself is an example of an esterification reaction, where a 2H-chromene-3-carboxylic acid is reacted with 3-cyanobenzyl alcohol. Generally, esterification of carboxylic acids can be achieved using various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (DMAP). rug.nl Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a viable method. organic-chemistry.org

Amidation: The corresponding 2H-chromene-3-carboxamides can be synthesized from the 2H-chromene-3-carboxylate ester. This is typically achieved by reacting the ester with an amine. These amidation reactions can sometimes be facilitated by heating or by the use of catalysts. A number of 2H-chromene-3-carboxamide derivatives have been synthesized and studied for their biological activities. tandfonline.comnih.gov

These reactions allow for the introduction of a wide variety of substituents at the C-3 position, enabling the fine-tuning of the molecule's properties.

Functional Group Interconversions and Derivatization Strategies for this compound Analogs

The structure of "this compound" offers multiple sites for functional group interconversion and derivatization to create a library of analogs.

Modification of the Cyano Group: The cyano group on the benzyl (B1604629) ring is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an aminomethyl group. These transformations would introduce new functionalities that could significantly alter the molecule's chemical and biological properties.

Derivatization of the Chromene Scaffold: As discussed previously, the 2H-chromene ring can undergo various reactions. For example, electrophilic aromatic substitution could be used to introduce substituents onto the benzo portion of the chromene ring. The specific positions of substitution would be directed by the existing oxygen atom and any other substituents present.

Domino Reactions for Analog Synthesis: Domino or cascade reactions, such as the oxa-Michael-Michael-aldol sequence, can be employed to create highly functionalized and stereochemically complex chromene analogs from simple starting materials. beilstein-journals.org

Multi-component Reactions: The development of one-pot, multi-component reactions provides an efficient strategy for generating diverse 2H-chromene derivatives. For example, the reaction of an oxirane, an alkyne, and a malonate can lead to functionalized 2H-pyrans, which are structurally related to chromenes. nih.gov

These derivatization strategies allow for the systematic exploration of the structure-activity relationships of 2H-chromene-3-carboxylate analogs.

Data Tables

Table 1: Common Catalysts and Reagents in 2H-Chromene Synthesis

| Reaction Type | Catalyst/Reagent | Role | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Piperidine, DMAP | Base catalyst | mdpi.com, organic-chemistry.org |

| [3+3] Annulation | Rhodium(III) complexes | Catalyst for C-H activation | acs.org |

| Radical Cyclization | Cobalt(II) porphyrins | Metalloradical catalyst | nih.gov |

| Petasis Reaction | Secondary amines (e.g., dibenzylamine) | Catalyst | nih.gov |

Table 2: Photochemical Properties of 2H-Chromenes

| Property | Description | Mechanism | Key Intermediate | Reference |

|---|---|---|---|---|

| Photochromism | Reversible color change upon irradiation | Photochemical ring-opening/closing | Merocyanine | rsc.org, acs.org, nih.gov |

| Excitation Wavelength | Typically UV light (e.g., 365 nm) | Cleavage of the pyran C-O bond | Colored, planar species | mdpi.com |

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound "this compound," the specific experimental details required to populate the requested article sections could not be located within the available resources.

Searches for proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, high-resolution mass spectrometry (HRMS), and liquid chromatography-mass spectrometry (LCMS) data for this exact molecule did not yield any published findings. While information is available for structurally related compounds, such as coumarin-3-carboxylic acid and its various other esters and amides, the strict requirement to focus solely on "this compound" prevents the inclusion of this analogous data.

Therefore, it is not possible to generate the detailed and scientifically accurate article as per the provided outline without the foundational spectroscopic data for the specified compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy: UV-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and emission properties of coumarin (B35378) derivatives are of significant interest due to their wide range of applications, including as fluorescent probes and in materials science. nih.gov The photophysical characteristics are highly dependent on the substituents on the coumarin ring.

While specific UV-Vis and fluorescence data for 3-Cyanobenzyl 2H-chromene-3-carboxylate are not detailed in the provided search results, the general behavior can be inferred from related structures. For instance, a study on various coumarin-3-carboxylate derivatives showed that their absorption and emission spectra are influenced by solvent polarity. nih.gov In general, coumarin-based compounds exhibit absorption maxima in the UV region, with fluorescence emission in the UV or visible range. The presence of electron-donating or electron-withdrawing groups can cause shifts in these spectra.

For example, the photophysical properties of various tris-coumarins have been studied, highlighting the influence of molecular structure on their absorption and fluorescence spectra. rsc.org Similarly, the spectroscopic properties of coumarin-3-carboxylate complexes with metals like zinc have been investigated, demonstrating how coordination affects their electronic transitions. nih.gov

Representative Photophysical Data for Related Coumarin Derivatives:

| Compound/System | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Solvent/Conditions |

| Coumarin-1,2,3-triazolyl Derivatives | Not specified | Moderate to pronounced fluorescence | Various cell lines |

| Tris-coumarins | Not specified | Not specified | Not specified |

| Zinc(II) coumarin-3-carboxylate complexes | Not specified | Not specified | Not specified |

This table is illustrative and based on general findings for related compound classes, as specific data for this compound was not found.

Single Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been specifically reported in the searched literature, the analysis of closely related compounds offers valuable insights into the expected structural features.

For instance, the crystal structure of cinnamyl 2-oxo-2H-chromene-3-carboxylate reveals that the coumarin ring and the ester group are nearly coplanar. nih.gov In this structure, the molecule adopts an E conformation regarding the cinnamyl group. nih.gov Another relevant example is allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, where the aromatic core is not entirely planar with the substituent groups. nih.gov The study of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, which crystallizes in the monoclinic space group P21/n, also provides detailed information on the molecular geometry and packing. researchgate.net

A search for ethyl (Z)-3-amino-2-cyano-3-(2-oxo-2H-chromen-3-yl)acrylate provided detailed crystallographic data, which, although not a direct ester of 2H-chromene-3-carboxylic acid, contains the core chromene structure. researchgate.net

Illustrative Crystallographic Data for a Related Coumarin Derivative (ethyl (Z)-3-amino-2-cyano-3-(2-oxo-2H-chromen-3-yl)acrylate):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.4588(5) |

| b (Å) | 29.629(3) |

| c (Å) | 8.1217(8) |

| **β (°) ** | 93.157(1) |

| Volume (ų) | 1311.6(2) |

| Z | 4 |

Data from the crystal structure of ethyl (Z)-3-amino-2-cyano-3-(2-oxo-2H-chromen-3-yl)acrylate. researchgate.net

Crystallographic Insights into Conformational Preferences and Intermolecular Interactions

The solid-state architecture of coumarin-3-carboxylic acid esters is significantly influenced by noncovalent interactions. mdpi.com In the crystal structures of related compounds, weak intermolecular C-H···O hydrogen bonds are frequently observed, playing a crucial role in the molecular packing. nih.govnih.gov For example, in cinnamyl 2-oxo-2H-chromene-3-carboxylate, these interactions link molecules into dimers. nih.gov

Furthermore, π-π stacking interactions between the coumarin rings of adjacent molecules are another important feature, often contributing to the formation of columnar structures. nih.gov The planarity of the coumarin system is a key factor, although substituents can cause deviations. In allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, the carboxyl group is slightly twisted out of the plane of the 2-oxo-2H-chromene unit. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic characteristics of molecules. asrjetsjournal.org By employing methods like B3LYP with a suitable basis set such as 6-31G(d,p), researchers can accurately model the structure and predict the reactivity of complex organic compounds like coumarin (B35378) derivatives. asrjetsjournal.orgmdpi.com These calculations provide a detailed map of the electron distribution, which is fundamental to understanding the molecule's stability and chemical behavior. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. iucr.org A smaller energy gap suggests higher reactivity and lower stability. asrjetsjournal.org

For 3-Cyanobenzyl 2H-chromene-3-carboxylate, the HOMO is typically localized over the electron-rich 2H-chromene ring system, while the LUMO is often distributed across the cyanobenzyl fragment, which contains electron-withdrawing groups. This distribution facilitates intramolecular charge transfer (ICT), a key feature in many functional organic molecules. researchgate.net The calculated FMO energies and the resulting energy gap provide the first indication of the molecule's electronic properties and potential for chemical reactions. mdpi.comtaylorfrancis.com

Interactive Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.35 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.10 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. iucr.org |

Global Reactivity Parameters Derived from DFT

Building upon FMO analysis, DFT calculations can furnish a set of global reactivity descriptors that quantify a molecule's chemical behavior. rsc.orgeurjchem.com These parameters, derived from HOMO and LUMO energies, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). asrjetsjournal.org

Chemical Hardness (η) and Softness (S) describe the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. asrjetsjournal.org

Electronegativity (χ) measures the power of an atom or group to attract electrons.

The Electrophilicity Index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment, indicating its propensity to act as an electrophile. asrjetsjournal.org

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their interaction tendencies. asrjetsjournal.org For instance, a high electrophilicity index for this compound would suggest it is a good electron acceptor.

Interactive Table 2: Hypothetical Global Reactivity Parameters for this compound

| Parameter | Value (eV) | Formula |

| Ionization Potential (I) | 6.45 | I ≈ -EHOMO |

| Electron Affinity (A) | 2.35 | A ≈ -ELUMO |

| Electronegativity (χ) | 4.40 | χ = (I + A) / 2 |

| Chemical Hardness (η) | 2.05 | η = (I - A) / 2 |

| Chemical Softness (S) | 0.49 | S = 1 / (2η) |

| Electrophilicity Index (ω) | 4.72 | ω = μ² / (2η) where μ = -χ |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. tandfonline.com This method is crucial in drug discovery for evaluating the binding affinity and mode of interaction of potential drug candidates. nih.govmdpi.com For coumarin derivatives, which are known to exhibit a wide range of biological activities including antimicrobial and anticancer effects, docking studies can identify plausible protein targets and elucidate the molecular basis of their action. tandfonline.comnih.gov

In a typical docking simulation for this compound, the molecule would be docked into the active site of a target protein. The simulation would predict the binding energy (a lower score indicates stronger binding) and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Interactive Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Fungal Lanosterol 14α-demethylase | -8.5 | TYR 132, HIS 377 | Hydrogen Bond, π-π Stacking |

| Human Topoisomerase II | -7.9 | ARG 487, LYS 512 | Hydrogen Bond, Electrostatic |

| Acetylcholinesterase | -9.2 | TRP 84, TYR 334 | π-π Stacking, Hydrophobic |

Conformational Analysis and Energy Landscape Exploration

The three-dimensional shape (conformation) of a molecule is critical to its function, especially its ability to bind to a receptor. Conformational analysis involves exploring the different spatial arrangements of a molecule that result from rotation around its single bonds. nih.gov By calculating the potential energy for each conformation, an energy landscape can be mapped to identify the most stable, low-energy conformers. taylorfrancis.comethz.ch

For this compound, the key rotatable bonds are the C-O bond of the ester group and the C-C bond connecting the benzyl (B1604629) ring to the ester moiety. A potential energy scan (PES), where the energy is calculated as a function of the dihedral angle of these bonds, reveals the most energetically favorable conformations. taylorfrancis.com This analysis is essential because the molecule's active conformation when binding to a target may not be its lowest energy state in isolation. ethz.ch

Theoretical Predictions of Photophysical Properties (e.g., Non-Linear Optical (NLO) Properties, Excited-State Dynamics)

Molecules with extensive π-conjugated systems and intramolecular charge transfer characteristics, like many coumarin derivatives, are often investigated for their photophysical and non-linear optical (NLO) properties. researchgate.netijsr.net NLO materials can alter the properties of light and are important in technologies like optical data storage and telecommunications. nih.gov

Time-Dependent DFT (TD-DFT) is the method of choice for studying excited-state properties. rsc.org It can predict the absorption spectra, polarizability (α), and first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. nih.govresearchgate.net The presence of an electron-donating chromene core and an electron-accepting cyanobenzyl group in this compound suggests it could possess significant NLO properties, making theoretical prediction a valuable step in assessing its potential for optical applications. ijsr.net

Interactive Table 4: Hypothetical Predicted Photophysical and NLO Properties

| Property | Calculated Value | Unit |

| Absorption Maximum (λmax) | 325 | nm |

| Dipole Moment (μ) | 5.8 | Debye |

| Average Polarizability (⟨α⟩) | 35.2 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 25.5 x 10-30 | esu |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify the various intermolecular interactions within a crystal lattice. iucr.orgnih.gov By mapping properties like normalized contact distance (dnorm) onto the surface, one can identify regions of close contact, which correspond to interactions like hydrogen bonds and van der Waals forces. iucr.orgresearchgate.net

Interactive Table 5: Hypothetical Hirshfeld Surface Contact Contributions for this compound

| Contact Type | Contribution (%) | Description |

| H···H | 45.5 | Represents the most frequent, but generally weak, van der Waals interactions. nih.gov |

| O···H / H···O | 22.8 | Indicates the presence of C-H···O hydrogen bonds. iucr.org |

| C···H / H···C | 18.2 | Reflects interactions between carbon and hydrogen atoms. iucr.org |

| C···C | 6.5 | Suggests potential π-π stacking interactions between aromatic rings. nih.gov |

| N···H / H···N | 4.1 | Interactions involving the nitrogen of the cyano group. |

| Other | 2.9 | Includes minor contacts like O···O and C···O. |

Structure Reactivity Relationship Sar Studies

General Principles of Structure-Reactivity Relationships within the Chromene Scaffold

The chromene scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a pyran ring, is a privileged structure in medicinal chemistry and materials science. frontiersin.orgnih.govmdpi.com Its reactivity is largely dictated by the interplay between the aromatic benzene ring and the heterocyclic pyran ring. The 2H-chromene isomer is characterized by a double bond between the C3 and C4 positions.

Key reactivity principles of the chromene scaffold include:

The Role of the Oxygen Heteroatom: The oxygen atom in the pyran ring influences the electron density of the entire system through its lone pairs, participating in resonance.

The C3-C4 Double Bond: This double bond is a primary site for chemical reactions. In 3-substituted nitroalkenes, this moiety acts as an excellent Michael acceptor, making the C4 position susceptible to nucleophilic attack. chim.it

Aromatic System: The fused benzene ring provides a site for electrophilic aromatic substitution, although the reactivity is modulated by the attached pyran ring and its substituents.

The inherent reactivity of the scaffold can be significantly tuned by the introduction of various functional groups, leading to a wide array of chemical behaviors and biological activities. frontiersin.orgnih.gov

Impact of Substituents, including the 3-Cyanobenzyl Moiety, on Chromene Chemical Reactivity and Stability

Substituents dramatically alter the electronic and steric landscape of the chromene ring, thereby controlling its reactivity and stability. In 3-Cyanobenzyl 2H-chromene-3-carboxylate, the substituents at the C-3 position are paramount.

C-3 Carboxylate Group: The ester group at the C-3 position is strongly electron-withdrawing. This deactivates the C3-C4 double bond towards electrophilic attack. Conversely, it enhances the electrophilicity of the C-4 position, making it susceptible to conjugate addition (Michael addition) by nucleophiles. chim.it The presence of a carboxylate or similar group at C-3 is a common strategy to create precursors for more complex heterocyclic systems. acgpubs.orgnih.gov

3-Cyanobenzyl Moiety: This group forms the ester with the C-3 carboxylic acid. Its impact can be analyzed in two parts:

Benzyl (B1604629) Group: The benzyl portion primarily introduces steric bulk. This can influence the approach of reactants to the chromene core, potentially directing the stereochemical outcome of reactions.

The stability of the chromene ring itself can be affected by these substituents. For instance, highly electron-withdrawing groups can stabilize anionic intermediates formed during nucleophilic attack, thus facilitating such reactions.

| Substituent at C-3 | Electronic Effect | Predicted Impact on C3=C4 Bond Reactivity | Relevant Findings/Analogs |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly activates C4 for Michael addition. | 3-Nitrochromenes are excellent Michael acceptors, used in various syntheses. chim.it |

| -COOR (Carboxylate) | Electron-Withdrawing | Activates C4 for Michael addition; enables reactions at the ester carbonyl. | Ethyl coumarin-3-carboxylate undergoes ring-opening with hydrazine (B178648). nih.gov |

| -CN (Cyano) | Electron-Withdrawing | Activates C4 for Michael addition. | 2-Amino-3-cyano-4H-chromenes are synthesized via multi-component reactions involving malononitrile (B47326). nih.gov |

Regiostructure-Dependent Properties and Their Correlation with Molecular Design

The precise placement of substituents on the chromene scaffold (regiochemistry) is critical in determining the molecule's properties. Studies on various chromene series have shown that even subtle changes in substituent position can lead to significant differences in chemical reactivity and biological activity. nih.gov

For example, in studies of chromene derivatives, substitutions on the aromatic ring have shown position-dependent effects. It was observed that placing substituents at the C-6 position of the chromene was often optimal for certain biological activities, whereas modifications at the para-position relative to the pyran ring fusion were less favorable. nih.gov Similarly, the regiochemistry of dearomatization reactions of related scaffolds can be controlled to produce specific isomers. acs.org

In the context of this compound, any additional substituents on the benzene portion of the chromene core would have their effects governed by established principles of electrophilic aromatic substitution and nucleophilic aromatic substitution, with their positions relative to the pyran oxygen (ortho, meta, para) dictating the outcome.

| Substituent Position | General Observation from Chromene Analog Studies | Potential Implication for Molecular Design |

|---|---|---|

| Position 6 | Often found to be an optimal position for aromatic substitutions to enhance biological potency. nih.gov | A primary target for introducing new functional groups to tune properties. |

| Position 7 | A methoxy (B1213986) group at the 7-position of a 3-styryl-2H-chromene showed high tumor selectivity. nih.gov | A key site for modifying electronic properties and biological targeting. |

| Position 8 | An ethoxy group at C-8 is present in a potent phosphoinositide 3-kinase inhibitor analog. chim.it | Can be modified to influence enzyme-ligand interactions. |

| Para to Ring Fusion | Modifications at this position (C-6 or C-7 depending on numbering) can be less favorable for activity. nih.gov | Suggests steric or electronic constraints for receptor binding in biological contexts. |

Quantitative and Qualitative Structure-Reactivity Models for 2H-Chromene-3-carboxylates

To systematically understand and predict the properties of chromene derivatives, researchers employ both qualitative (SAR) and quantitative (QSAR) models. nih.govmdpi.com

Qualitative Models (SAR): These models describe general trends. For instance, the SAR for 3-nitro-2H-chromenes shows that the 3-nitro group is crucial for reactivity as a Michael acceptor. chim.it Similarly, SAR studies on P2Y6 receptor antagonists based on the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold demonstrated that the 6-position is highly tolerant to derivatization with bulky groups without losing affinity. nih.gov For 2H-chromene-3-carboxylates, a qualitative model would predict that the reactivity is dominated by the electrophilic character of the C4 position and the carbonyl carbon of the ester.

Quantitative Models (QSAR): QSAR models build a mathematical relationship between chemical structure and a specific property (e.g., reaction rate, biological activity). mdpi.com For a class of 3-styryl-2H-chromene derivatives, QSAR analysis revealed that descriptors related to molecular shape and flatness were useful for evaluating tumor-specificity. nih.gov A QSAR model for this compound and its analogs would aim to correlate calculated physicochemical parameters (descriptors) with chemical reactivity. Key descriptors would likely include:

Electronic Descriptors: Parameters like Hammett constants for any aromatic ring substituents, and calculated atomic charges (e.g., on C4 and the carbonyl carbon) to quantify electrophilicity.

Steric Descriptors: Molar refractivity or other parameters to describe the bulk of the ester group and other substituents, which would influence the accessibility of reactive sites.

Hydrophobicity Descriptors: The partition coefficient (logP) to model solubility and interactions in different solvent environments.

| Descriptor Type | Specific Example | Relevance to Reactivity of 2H-Chromene-3-carboxylates |

|---|---|---|

| Electronic | Partial charge on C4 atom | Quantifies the susceptibility of the C4 position to nucleophilic attack. |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Lower LUMO energy correlates with greater electrophilicity and reactivity towards nucleophiles. |

| Steric | Molecular Volume/Surface Area | Describes the steric hindrance around the reactive sites (C4, ester carbonyl) presented by the 3-cyanobenzyl group. |

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Predicts how the molecule will behave in polar vs. non-polar reaction media, affecting reaction rates. |

These models are invaluable tools for predicting the chemical behavior of novel chromene derivatives and for guiding the synthesis of new compounds with desired reactivity profiles.

Applications of 2h Chromene 3 Carboxylate Derivatives in Chemical Sciences

Role as Key Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The 2H-chromene-3-carboxylate framework serves as a pivotal building block in organic synthesis, providing access to a wide array of more complex molecular architectures. rsc.org The inherent reactivity of the chromene ring and the functionality provided by the carboxylate group allow for diverse chemical transformations.

Synthetic chemists utilize 2H-chromene derivatives as versatile precursors for the construction of fused heterocyclic systems. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) has been a subject of study, leading to the formation of salicylaldehyde (B1680747) azine and malonohydrazide, which are themselves useful in synthesizing other heterocyclic compounds. nih.gov Furthermore, 2-oxo-2H-chromene-3-carboxylic acid can be readily prepared from its ethyl ester via hydrolysis and subsequently used to synthesize various amide and sulfonamide derivatives. nih.gov

Several synthetic strategies have been developed to access the 2H-chromene core. These include the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, followed by an intramolecular cyclization. researchgate.net Rhodium(III)-catalyzed C–H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones provides a redox-neutral pathway to 2H-chromene-3-carboxylic acids. acs.orgorganic-chemistry.org The versatility of these synthetic methods allows for the introduction of a wide range of substituents onto the chromene scaffold, enabling the fine-tuning of its properties for specific applications. rsc.orgorganic-chemistry.org The annulative condensation of salicylaldehydes with acrylonitrile (B1666552), mediated by 4-dimethylaminopyridine (B28879) (DMAP), is an efficient route to 3-cyano-2H-chromenes. organic-chemistry.org

The development of multicomponent reactions has further expanded the utility of chromene synthesis, offering efficient and atom-economical routes to complex chromene derivatives. acs.orgresearchgate.net These methods often employ green chemistry principles, utilizing environmentally benign solvents and catalysts. acs.orgresearchgate.net

Applications in Material Science

The unique electronic and photophysical properties of 2H-chromene-3-carboxylate derivatives have led to their exploration in various areas of material science.

The extended π-conjugated system of the chromene scaffold often imparts fluorescent properties to its derivatives. aip.orgaip.org These compounds can absorb light in the ultraviolet or visible region and re-emit it at a longer wavelength, a phenomenon known as fluorescence. nih.gov The specific absorption and emission wavelengths, as well as the fluorescence quantum yield, can be tuned by introducing different functional groups onto the chromene ring. nih.govmdpi.com

For example, derivatives with electron-donating groups and electron-withdrawing groups can exhibit intramolecular charge transfer (ICT), leading to large Stokes shifts and solvent-dependent fluorescence. korea.ac.kr This property is highly desirable for applications in fluorescent labeling and imaging. The fluorescence of some 2H-chromene derivatives has been studied in various solvents, with emission wavelengths observed from 420 nm to over 500 nm.

Table 1: Photophysical Properties of Selected Chromene Derivatives

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |

|---|---|---|---|---|---|

| Tris-coumarin derivative | 380 | 450 | 0.85 | Dichloromethane | rsc.org |

| Corrole derivative 1 | 412 | 613 | 0.11 | DMF | nih.gov |

| Corrole derivative 2 | 415 | 615 | 0.10 | DMF | nih.gov |

| Benzo[f]chromene derivative | 388 | 466 | - | Ethanol (B145695) | sigmaaldrich.com |

Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, thereby initiating a photochemical process. nih.gov Tetrapyrrole macrocycles, such as corroles, which can be linked to chromene structures, are known to be effective photosensitizers. nih.gov Upon excitation with light, these molecules can transition to an excited triplet state and then transfer their energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen. nih.gov This property is crucial for applications in photodynamic therapy and other photo-initiated chemical reactions.

The incorporation of 2H-chromene derivatives into polymer structures can lead to the development of advanced materials with tailored optical and electronic properties. These derivatives can be introduced as either monomers in a polymerization reaction or as functional dopants in a polymer matrix. The resulting materials can find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photochromic materials. researchgate.net Photochromic chromenes, for instance, can undergo reversible color changes upon exposure to light, making them suitable for applications in smart windows and optical data storage. researchgate.netcdnsciencepub.com

The fluorescence of 2H-chromene derivatives can be sensitive to the presence of specific chemical species, making them excellent candidates for the design of chemosensors. aip.orgaip.org The interaction of an analyte with the chromene probe can lead to a change in its fluorescence intensity or a shift in its emission wavelength, providing a detectable signal. aip.org

For example, chromene-based fluorescent probes have been developed for the selective detection of biologically important thiols like cysteine and homocysteine. aip.orgrsc.org These probes are designed to undergo a specific chemical reaction with the target thiol, leading to a significant change in their photophysical properties. aip.orgrsc.org The design strategy often involves integrating a reactive group, such as an α,β-unsaturated ketone, onto the chromene scaffold, which can be triggered by the nucleophilic thiol. aip.org

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG), where light of a certain frequency is converted to light with double that frequency. nih.govjhuapl.edu Organic molecules with a large π-conjugated system and significant intramolecular charge transfer, often described as D-π-A (donor-π-acceptor) systems, are known to possess large NLO responses. nih.govrsc.org

The 2H-chromene scaffold can be readily functionalized with donor and acceptor groups to create such D-π-A structures. nih.govrsc.org Computational studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of chromene derivatives. nih.govrsc.orgresearchgate.net These studies calculate parameters such as the average polarizability (⟨α⟩) and the second hyperpolarizability (γtot), which are measures of the NLO response. nih.govrsc.org For example, a coumarin-based pyrano-chromene derivative was found to have a significant second hyperpolarizability, suggesting its potential for NLO applications. rsc.orgresearchgate.net

Table 2: Calculated Non-Linear Optical Properties of a Pyrano-Chromene Derivative

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Average Polarizability (⟨α⟩) | 6.77005 × 10⁻²³ | esu | rsc.org |

| Second Hyperpolarizability (γtot) | 0.145 × 10⁴ | esu | rsc.org |

Potential in Agrochemical Development and Regulation

The development of effective and environmentally benign agrochemicals is a critical area of research. Derivatives of 2H-chromene-3-carboxylate have shown promise in this sector, with studies exploring their roles as pesticides, fungicides, and plant growth regulators. The structural versatility of the chromene nucleus allows for the fine-tuning of its biological activity through the introduction of various functional groups.

Coumarins, the parent class of compounds to which 2H-chromene-3-carboxylates belong, are naturally occurring secondary metabolites in many plants and are known to play a role in defense mechanisms against pests and pathogens. nih.gov This has inspired the synthesis and evaluation of a wide range of synthetic coumarin (B35378) derivatives for their potential as agrochemical agents. nih.gov

Research has demonstrated that furanocoumarins, a subgroup of coumarins, act as natural insecticides and fungicides, protecting plants from pathogenic microorganisms and herbivorous insects. nih.gov The biological activity of these compounds is often attributed to their ability to interfere with various cellular processes in the target organisms. Synthetic modifications of the basic chromene structure have been explored to enhance these properties. For instance, the introduction of different substituents on the chromene ring can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby affecting its pesticidal and fungicidal efficacy. nih.govresearchgate.net

While specific studies on the pesticidal or fungicidal activity of 3-Cyanobenzyl 2H-chromene-3-carboxylate are not prominently documented in publicly available research, the known activities of related coumarin derivatives suggest that this compound could be a candidate for such applications. The presence of the cyanobenzyl group introduces specific electronic and steric features that could modulate its interaction with biological targets in pests and fungi. Further research would be necessary to systematically evaluate its efficacy and spectrum of activity.

Below is a table of selected 2H-chromene derivatives and their reported fungicidal or pesticidal activities.

| Compound/Derivative Class | Activity | Reference |

| Furanocoumarins | Natural insecticides and fungicides | nih.gov |

| 3-acetyl-2H-chromenes | Antioxidant activity, potential for related agrochemical applications | nih.gov |

| 2-amino-4H-chromenes | Used as biodegradable agrochemicals | researchgate.net |

This table presents data on the general class of 2H-chromene derivatives due to the absence of specific data for this compound.

The application of coumarin can stimulate the biosynthesis of amylase in germinating seeds and promote stem elongation. nih.gov The mechanism of action is thought to involve interference with the biosynthesis of other plant hormones like auxin, thereby promoting shoot and root growth. nih.gov The structural features of coumarin derivatives can be modified to either enhance or inhibit these effects, opening up possibilities for developing a range of plant growth regulators for different agricultural needs. mdpi.com

While there is no specific research detailing the plant growth regulatory effects of This compound , the established role of the coumarin scaffold in plant physiology suggests that this derivative could exhibit such properties. The cyanobenzyl moiety would likely influence its uptake, transport, and interaction with target enzymes or receptors within the plant, potentially leading to unique regulatory effects.

The following table summarizes the observed effects of coumarin on plant growth.

| Plant Species | Effect of Coumarin Application | Reference |

| Sorghum bicolor | Increased growth, biochemicals, and photosynthetic efficiency under salinity stress | nih.gov |

| Wheat | Stimulates amylase biosynthesis in germinating seeds | nih.gov |

| Pea | Increases stem length by inhibiting a gibberellin inhibitor | nih.gov |

This table illustrates the general effects of the parent compound, coumarin, as specific data for this compound is not available.

Exploration as Scaffolds for the Design of New Molecules with Specific Molecular Interaction Profiles

The 2H-chromene-3-carboxylate framework is a highly valued scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which can be designed to interact with specific biological targets such as enzymes and receptors. The ease of synthesis and the ability to introduce a wide variety of substituents at different positions of the chromene ring make it an attractive starting point for the development of new bioactive molecules. nih.govresearchgate.net

The type and position of substituents on the coumarin nucleus have a strong influence on the biological activity of the resulting derivatives. nih.gov For example, modifications at the C3 and C4 positions are frequently employed to introduce substituents that can engage in specific interactions with the active sites of enzymes. researchgate.net The 2H-chromene scaffold has been successfully utilized to design inhibitors for a range of enzymes, including carbonic anhydrases, which are important targets in cancer therapy. nih.gov The selectivity of these inhibitors can be tuned by altering the substitution pattern around the chromene core. nih.gov

Molecular docking studies have been instrumental in understanding the binding modes of 2H-chromene derivatives with their target proteins, providing valuable insights for the rational design of more potent and selective inhibitors. nih.gov The chromene ring often orients itself within the active site to allow its substituents to form key interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues. nih.gov

While specific examples of This compound being used as a scaffold for the synthesis of new molecules are not detailed in the available literature, its structure contains key features that make it a promising candidate for such endeavors. The ester linkage provides a point for further chemical modification, allowing for the attachment of various molecular fragments. The cyanobenzyl group itself can participate in specific molecular interactions, such as dipole-dipole interactions and potential hydrogen bonding, which could be exploited in the design of new bioactive compounds. The synthesis of this compound would likely involve the esterification of 2H-chromene-3-carboxylic acid with 3-cyanobenzyl alcohol, a reaction that is generally feasible. mdpi.com

The following table lists examples of how the 2H-chromene scaffold has been functionalized to create molecules with specific biological activities.

| Derivative Class | Target/Activity | Reference |

| 2H-chromene and 7H-furo-chromene derivatives | Selective inhibitors of tumor-associated carbonic anhydrase IX and XII | nih.gov |

| 3-carboxamido-7-substituted coumarins | Selective monoamine oxidase (MAO) inhibitors | mdpi.com |

| 2-amino-4-aryl-4H-chromenes | Antagonists for anti-apoptotic Bcl-2 proteins | researchgate.net |

| 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives | P2Y6 receptor antagonists | nih.gov |

This table showcases the versatility of the 2H-chromene scaffold in generating diverse bioactive molecules. Specific data for this compound is not available.

Green Chemistry Principles in 2h Chromene 3 Carboxylate Synthesis

Development of Eco-Friendly Synthetic Strategies for Chromene Derivatives

The development of eco-friendly synthetic strategies for chromene derivatives is a major focus in contemporary organic chemistry. researchgate.netnih.govingentaconnect.com These strategies are designed to reduce the ecological footprint of chemical production by utilizing sustainable materials, non-toxic catalysts, and mild reaction conditions. researchgate.netnih.govingentaconnect.com The core of these green approaches lies in one-pot multicomponent reactions (MCRs), which enhance efficiency by combining several reaction steps without isolating intermediate compounds. nih.govnih.gov This not only saves time and energy but also minimizes the use of solvents and reduces the generation of by-products. nih.govbenthamdirect.com

Key advancements include the use of biocatalysis, which employs enzymes or microorganisms under gentle conditions, significantly cutting down on environmental pollution and eliminating the need for harsh chemicals. ijpsjournal.com Other innovative methods that align with green chemistry principles include reactions conducted in aqueous media, solvent-free syntheses, and the application of energy-efficient techniques like microwave and ultrasound irradiation. nih.govingentaconnect.comijpsjournal.com These eco-friendly methods often result in high product yields, cost-effectiveness, scalability, and easier purification processes, making them attractive alternatives to traditional synthetic routes. nih.govingentaconnect.comijpsjournal.comrsc.org

Utilization of Sustainable Raw Materials and Non-Toxic Catalysts

A cornerstone of green chemistry in chromene synthesis is the move away from hazardous substances towards sustainable and non-toxic alternatives. researchgate.netnih.govingentaconnect.com This includes both the starting materials and the catalysts that facilitate the reactions. Researchers are increasingly exploring the use of renewable resources and environmentally benign catalysts to drive the synthesis of chromene derivatives. researchgate.netijpsjournal.com

A variety of non-toxic catalysts have been successfully employed. For instance, Mg(ClO4)2 has been identified as an effective, inexpensive, safe, and non-toxic Lewis acid catalyst for the one-pot, three-component synthesis of 4H-chromene derivatives. orientjchem.org Biocatalysts, such as lipase (B570770), have been used to catalyze the formation of 2-arylimino-2H-chromenes in water, offering a metal-free and non-hazardous approach. researchgate.net Other green catalysts include pyridine-2-carboxylic acid (P2CA), which has been used for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives, and nano-catalysts like potassium fluoride (B91410) on clinoptilolite nanoparticles and heterogeneous photoredox nanocatalysts. nih.govrsc.orgresearchgate.net The use of metal-free, heterogeneous catalysts like graphitic carbon nitride (g-C3N4) further underscores the trend towards sustainable and contamination-free chemical processes. nih.gov

Table 1: Examples of Non-Toxic and Sustainable Catalysts in Chromene Synthesis

| Catalyst | Type | Reaction | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Mg(ClO4)2 | Lewis Acid | Synthesis of 4H-chromenes | Environmentally friendly, inexpensive, non-toxic, recyclable. orientjchem.org | orientjchem.org |

| Lipase | Biocatalyst | Synthesis of 2-arylimino-2H-chromenes | Metal-free, non-hazardous, performed in water. researchgate.net | researchgate.net |

| Pyridine-2-carboxylic acid (P2CA) | Organocatalyst | Synthesis of 2-amino-4H-chromene-3-carbonitriles | Sustainable, rapid, recyclable, dual acid-base behavior. nih.gov | nih.gov |

| Graphitic carbon nitride (g-C3N4) | Heterogeneous Metal-Free | Synthesis of chromeno[2,3-b]pyridines | Reusable, avoids metal contamination, mild conditions. nih.gov | nih.gov |

| WO3/ZnO@NH2-EY | Heterogeneous Photoredox Nanocatalyst | Synthesis of chromeno[4,3-b]chromenes | Recyclable, uses visible light, solvent-free. rsc.orgrsc.org | rsc.orgrsc.org |

| KF/Clinoptilolite NPs | Solid Base Nano-catalyst | Synthesis of benzoxanthene and chromene derivatives | Low cost, available, solvent-free conditions. researchgate.net | researchgate.net |

Implementation of Solvent-Free Conditions and Green Solvents (e.g., Water, Ethanol)

A significant stride in making chromene synthesis greener is the reduction or elimination of volatile and toxic organic solvents. ijpsjournal.com This is achieved through two primary approaches: conducting reactions under solvent-free conditions or utilizing environmentally benign solvents like water and ethanol (B145695). nih.govnih.gov

Solvent-free synthesis, often assisted by heating or microwave irradiation, offers numerous benefits, including reduced reaction times, high yields, and minimized waste generation. ijpsjournal.comnih.govnih.gov For example, an efficient synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates has been developed under solvent-free conditions using a silica-immobilized L-proline catalyst. nih.govnih.gov This methodology is described as economical, easy to operate, and environmentally friendly. nih.govnih.gov

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Many chromene synthesis reactions have been successfully performed "on water". researchgate.netrsc.orgkoreascience.kr For instance, a catalyst-free synthesis of novel hybrid molecules of chromene and coumarin (B35378) has been achieved in an aqueous medium under microwave irradiation, noted for its clean conversion and high regioselectivity. rsc.org Similarly, mixtures of water and ethanol are used as an effective green solvent system. nih.govrsc.org The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using a pyridine-2-carboxylic acid catalyst was successfully carried out in a water-ethanol mixture, which significantly reduced reaction time and simplified product isolation. nih.gov Ionic liquids have also been explored as alternative green reaction media due to their non-volatility and thermal stability. tandfonline.com

Table 2: Comparison of Green Solvents and Solvent-Free Conditions in Chromene Synthesis

| Condition | Reactants | Catalyst | Key Outcome(s) | Reference(s) |

|---|---|---|---|---|

| Solvent-Free | Salicylaldehydes, ethyl trifluoroacetoacetate | Silica-immobilized L-proline | Efficient synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates; economical and eco-friendly. nih.govnih.gov | nih.govnih.gov |

| Solvent-Free | Aldehyde, malononitrile (B47326), dimedone/4-hydroxycoumarin (B602359) | Cellulose/Ti(IV)/Fe3O4 | High efficiency, simple product separation, reduced by-products. nih.gov | nih.gov |

| Water | Salicylaldehydes, β-ketothioamides | Lipase | Metal-free synthesis of 2-arylimino-2H-chromenes. researchgate.net | researchgate.net |

| Water | 2-hydroxy-2H-chromens, 4-hydroxy coumarin | None (Microwave-assisted) | Cleaner conversion, shorter reaction time, high regioselectivity. rsc.org | rsc.org |

| Water-Ethanol (1:1) | Aldehydes, malononitrile, dimedone | Pyridine-2-carboxylic acid | High yields (up to 98%) in short reaction times. nih.gov | nih.gov |

| Ethanol | Salicylaldehydes, malononitrile, resorcinol | Diethylamine | Synthesis of 4H-chromene derivatives. nih.gov | nih.gov |

Energy-Efficient Methodologies: Microwave and Ultrasound Irradiation

To reduce the energy consumption associated with chemical synthesis, researchers have turned to alternative energy sources like microwave (MW) and ultrasound irradiation. These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. ijpsjournal.comafricanjournalofbiomedicalresearch.com

Microwave-assisted organic synthesis has become a popular green chemistry tool. vjs.ac.vn The rapid heating provided by microwaves can accelerate reaction rates significantly, often reducing reaction times from hours to minutes. africanjournalofbiomedicalresearch.comvjs.ac.vnnih.gov This method has been successfully applied to a wide range of reactions for synthesizing 2H-chromene derivatives, including one-pot, multi-component reactions. nih.govnih.gov For example, a microwave-assisted, catalyst-free protocol for synthesizing 2-amino-2H-chromene-3-carboxylates in ethanol at 100°C resulted in higher yields in just 1-2 hours. nih.gov

Ultrasound irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. This method has been used for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in a solvent-free system using orange extract as a green catalyst. researchgate.net This approach not only yields pure products in high quantities but also aligns with the principles of sustainability. researchgate.net Both microwave and ultrasound-assisted methods are recognized for being clean, cheap, and convenient alternatives to classical synthetic procedures. vjs.ac.vniau.ir

Table 3: Comparison of Conventional vs. Energy-Efficient Synthesis Methods for Chromenes

| Method | Reaction Time | Yield | Conditions | Reference(s) |

|---|---|---|---|---|

| Conventional Heating | 4–7 hours | Good | Reflux in DMF with glacial AcOH | nih.gov |

| Microwave Irradiation | 8–10 minutes | Excellent | 120 °C in DMF with glacial AcOH | nih.gov |

| Conventional Heating | 4-6 hours | Good | Reflux in DMF with glacial AcOH | nih.gov |

| Microwave Irradiation | 8-10 minutes | Excellent | 120 °C in DMF with glacial AcOH | nih.gov |

| Conventional (Stirring) | 3 hours | - | Room temperature | researchgate.net |

| Ultrasound Irradiation | 30-45 minutes | 94% | Room temperature, orange extract catalyst, solvent-free | researchgate.net |

Catalyst Recyclability and Waste Minimization in Chromene Production

A key goal of green chemistry is to minimize waste, a principle addressed through high atom economy and the use of recyclable catalysts. nih.govbenthamdirect.com Atom economy measures the efficiency of a reaction in converting reactants to the final product, while catalyst recyclability reduces chemical waste and lowers costs. nih.govrsc.org

Several studies on chromene synthesis have demonstrated the successful implementation of recyclable catalysts. The heterogeneous catalyst Mg(ClO4)2 was shown to be reusable for at least four cycles without a significant drop in its catalytic activity. orientjchem.org Similarly, the organocatalyst pyridine-2-carboxylic acid (P2CA) maintained consistent performance over four recycling runs. nih.gov The photocatalyst WO3/ZnO@NH2-EY and the metal-free catalyst graphitic carbon nitride (g-C3N4) have also shown excellent reusability for four and five consecutive runs, respectively. rsc.orgnih.govrsc.org

The greenness of a synthetic protocol can be quantified using metrics like the E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of the product. nih.gov A study using P2CA as a catalyst reported a high Atom Economy (99.36%) and a low E-factor (16.68), confirming the eco-efficiency of the process. nih.gov These approaches, which focus on catalyst recovery and reuse, are crucial for developing sustainable industrial applications for chromene production. nih.govrsc.org